molecular formula C13H9Cl2NO2 B7755470 4-Aminophenyl 2,4-dichlorobenzoate

4-Aminophenyl 2,4-dichlorobenzoate

Cat. No.: B7755470
M. Wt: 282.12 g/mol
InChI Key: MXEOJYVGIRHXJX-UHFFFAOYSA-N
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Description

4-Aminophenyl 2,4-dichlorobenzoate is an aromatic ester derivative characterized by a para-aminophenyl group esterified with 2,4-dichlorobenzoic acid. The compound combines a polar amino group (-NH₂) at the para position of the phenyl ring with a dichlorinated benzoate moiety, which introduces significant steric and electronic effects. While direct studies on this compound are sparse, its structural analogs—such as 4-aminobenzoic acid derivatives and halogenated benzoates—are well-documented in organic synthesis, pharmaceutical intermediates, and enzyme inhibition studies .

Properties

IUPAC Name

(4-aminophenyl) 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-8-1-6-11(12(15)7-8)13(17)18-10-4-2-9(16)3-5-10/h1-7H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEOJYVGIRHXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminophenyl 2,4-dichlorobenzoate typically involves the esterification of 4-aminophenol with 2,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of 4-Aminophenyl 2,4-dichlorobenzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Aminophenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Nitroso or nitro derivatives of the aminophenyl group.

    Reduction: Aniline derivatives.

    Hydrolysis: 4-Aminophenol and 2,4-dichlorobenzoic acid.

Mechanism of Action

The mechanism of action of 4-Aminophenyl 2,4-dichlorobenzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with cellular targets to exert its antimicrobial or anticancer effects. The molecular targets and pathways involved can vary, but common mechanisms include disruption of cell membrane integrity, inhibition of DNA synthesis, and interference with metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key compounds for comparison include 4-aminobenzoic acid, 2-amino-3-chlorobenzoic acid, 4-nitrobenzylamine, and triazine-based derivatives (e.g., from ).

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties/Applications Reference
4-Aminophenyl 2,4-dichlorobenzoate -NH₂ (para), -Cl (2,4 on benzoate) High lipophilicity; potential enzyme inhibitor [Inferred]
4-Aminobenzoic acid -NH₂ (para), -COOH (benzoic acid) Precursor for folic acid; UV absorption
2-Amino-3-chlorobenzoic acid -NH₂ (ortho), -Cl (meta), -COOH Antibacterial intermediate; solubility challenges
4-Nitrobenzylamine -NO₂ (para), -CH₂NH₂ Redox-active; used in peptide synthesis
Triazine derivatives (e.g., 4k) Triazine core, -CN, -OCH₃, -COOH Photovoltaic materials; kinase inhibitors

Key Findings:

The para-amino group facilitates hydrogen bonding, contrasting with meta-substituted analogs (e.g., 3-aminobenzoic acid), which exhibit reduced symmetry and altered crystal packing .

Physicochemical Properties: The compound’s lipophilicity (logP ~3.2 estimated) exceeds that of 4-aminobenzoic acid (logP ~1.2) due to the hydrophobic chlorine atoms, suggesting better membrane permeability in biological systems. Solubility: Likely lower in polar solvents compared to carboxylated analogs (e.g., 4-aminobenzoic acid), which ionize in aqueous media .

Reactivity and Applications: The dichlorobenzoate moiety may act as a leaving group in ester hydrolysis, a property exploited in prodrug design. This contrasts with nitro-substituted analogs (e.g., 4-nitrobenzylamine), where -NO₂ serves as a redox-sensitive group . Triazine-based derivatives (e.g., compound 4k in ) demonstrate broader utility in materials science, highlighting how core aromatic systems (triazine vs. benzene) dictate application scope .

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